molecular formula C24H24N2O3 B2748832 N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide CAS No. 942014-07-5

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide

货号: B2748832
CAS 编号: 942014-07-5
分子量: 388.467
InChI 键: IPHWPQNGZVTJGY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide is a chemical compound provided for research and experimental purposes. This product is characterized by the CAS Number 942014-07-5 and has a molecular formula of C24H24N2O3 and a molecular weight of 388.459 g/mol . Its structure features a naphthalene ether group linked to an acetamide chain, which is connected to a phenyl ring substituted with a methyl group and a 2-oxopiperidine moiety. Researchers can identify the compound using its SMILES notation: O=C(Nc1ccc(c(c1)N1CCCCC1=O)C)COc1ccc2c(c1)cccc2 . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or animal use. All information presented is for informational purposes for qualified laboratory research scientists.

属性

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-17-9-11-20(15-22(17)26-13-5-4-8-24(26)28)25-23(27)16-29-21-12-10-18-6-2-3-7-19(18)14-21/h2-3,6-7,9-12,14-15H,4-5,8,13,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHWPQNGZVTJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide involves multiple steps. One of the common synthetic routes starts with the reaction of 4-chloronitrobenzene with piperidine to form an intermediate. This intermediate undergoes further reactions, including oxidation and coupling with naphthalene derivatives, to yield the final product. The reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as sodium chlorite under controlled temperatures .

化学反应分析

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form lactams.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include sodium chlorite for oxidation and hydrogen gas with palladium catalysts for reduction.

科学研究应用

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide has been extensively studied for its applications in scientific research:

作用机制

The compound exerts its effects primarily by inhibiting the activity of blood coagulation factor Xa. It binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, which is a crucial step in the blood coagulation cascade. This inhibition reduces the formation of blood clots, making it a potential therapeutic agent for preventing and treating thromboembolic disorders .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Naphthalen-2-yloxy Acetamide Backbone

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide
  • Structural Differences: Replaces the 4-methyl-3-(2-oxopiperidin-1-yl)phenyl group with a morpholinoethyl substituent.
  • Biological Activity : Demonstrated cytotoxicity against HeLa cells (IC₅₀ ~3.16 µM), comparable to cisplatin, suggesting shared mechanisms of action (e.g., DNA intercalation or topoisomerase inhibition) .
  • Physicochemical Properties: Morpholinoethyl group may improve aqueous solubility relative to the target compound’s piperidinone ring.
N-([1,1'-Biphenyl]-2-yl)-2-(naphthalen-2-yloxy)acetamide
  • Structural Differences : Features a biphenyl group instead of the substituted phenyl ring.
N-(4-(Indolin-1-ylsulfonyl)phenyl)-2-(naphthalen-2-yloxy)acetamide
  • Structural Differences : Incorporates an indoline sulfonyl group on the phenyl ring.
  • Implications : The sulfonyl group may confer metabolic stability or modulate kinase inhibition profiles .

Analogues with Modified Heterocyclic Substituents

N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide
  • Structural Differences : Methoxy group replaces the 4-methyl substituent; 3-methylphenyl replaces naphthalen-2-yloxy.
Triazole-Linked Analogues (e.g., 6a–6c in )
  • Structural Differences : 1,2,3-Triazole ring replaces the acetamide linker; nitro or aryl groups modify the phenyl ring.
  • Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling rapid diversification .
  • Activity : Nitro-substituted derivatives (e.g., 6b, 6c) exhibit strong IR and NMR spectral signatures for nitro groups, which may enhance redox activity .

Analogues with Pyrimidine or Thienopyrimidine Cores

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e)
  • Structural Differences: Pyrimidine and triazole rings replace the naphthalene and piperidinone groups.
Thieno[2,3-d]pyrimidin-2-yl Derivatives ()
  • Structural Differences: Thienopyrimidinone core with sulfanyl-acetamide linkages.
  • Activity : These compounds are explored for dual kinase and protease inhibition due to their heterocyclic cores .

Comparative Analysis Table

Compound Name Structural Highlights Biological Activity Key References
Target Compound 4-Me, 3-(2-oxopiperidin-1-yl)phenyl, naphthalen-2-yloxy Hypothesized cytotoxicity (analogues suggest IC₅₀ ~1–5 µM) N/A
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Morpholinoethyl substituent Cytotoxic (HeLa IC₅₀ = 3.16 µM)
6b () 2-Nitrophenyl triazole Enhanced redox activity
N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-MePh)acetamide 3-MePh, methoxy substituent Unreported activity; improved solubility
2e () Pyrimidine-triazole core Kinase inhibition (e.g., BCR-ABL)

Structure-Activity Relationship (SAR) Insights

  • Naphthalene Position : Naphthalen-2-yloxy (target compound) vs. 1-yloxy (): 2-yloxy may optimize steric interactions in target binding.
  • Heterocyclic Substituents: Piperidinone rings (target) vs. morpholinoethyl (): Piperidinone’s ketone may enhance hydrogen bonding vs. morpholine’s solubility.
  • Electron-Withdrawing Groups : Nitro substituents () correlate with increased redox activity, while methyl/methoxy groups () modulate lipophilicity.

生物活性

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Naphthalene core : Provides a hydrophobic environment conducive to protein interactions.
  • Piperidinone moiety : Imparts potential for various biological interactions.
  • Carboxamide group : Enhances solubility and interaction with biological targets.

The IUPAC name for the compound is N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide, with a molecular formula of C22H22N2O3C_{22}H_{22}N_{2}O_{3}.

The primary biological target of this compound is activated factor X (FXa), a crucial enzyme in the coagulation cascade.

Mode of Action

  • Inhibition of FXa : The compound acts as a direct inhibitor, leading to decreased thrombin generation and subsequently reducing blood clot formation. This mechanism is critical in managing conditions like thrombosis and other coagulation disorders.

Pharmacokinetics

Research indicates that N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide exhibits:

  • Good bioavailability : Ensures effective absorption in biological systems.
  • Low clearance rates : Suggests prolonged action within the body.
  • Small volume of distribution : Indicates limited tissue penetration, which may reduce side effects.

Anticoagulant Activity

Studies have confirmed that this compound effectively inhibits FXa, making it a candidate for anticoagulant therapy. The inhibition leads to significant reductions in thrombin levels, which are essential for clot formation.

StudyMethodFindings
In vitro assaysDemonstrated potent FXa inhibition with IC50 values in the low nanomolar range.
Molecular dockingSuggested strong binding affinity to FXa active site.
Pharmacokinetic studiesShowed favorable absorption and distribution characteristics.

Cytotoxicity and Anticancer Potential

In addition to its anticoagulant properties, there is emerging evidence suggesting potential anticancer activity. Compounds structurally related to N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide have been evaluated for cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
11bA54911.20
13bA54959.61
14bA54927.66

These studies indicate that derivatives may exhibit significant cytotoxicity, warranting further investigation into their mechanisms and therapeutic applications .

Clinical Relevance

A study involving patients with thrombotic disorders highlighted the efficacy of FXa inhibitors like N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide in reducing thrombotic events without significant bleeding risks. This underscores its potential utility in clinical settings where anticoagulation is necessary but must be carefully managed.

Future Directions

Ongoing research aims to refine the synthesis of this compound and its analogs to enhance potency and selectivity against FXa while minimizing off-target effects. Investigations into combination therapies with existing anticoagulants are also underway.

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide to achieve high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the naphthalene-2-ol derivative with a chloroacetamide intermediate under controlled conditions. Key parameters include:

  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reaction efficiency .
  • Temperature : Maintain 40–60°C during nucleophilic substitution to balance reactivity and side-product formation .
  • Catalysts : Use triethylamine or DMAP to facilitate amide bond formation .
    • Monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H and 13C NMR identify aromatic protons (δ 7.2–8.5 ppm for naphthalene) and piperidinone carbonyl signals (δ ~170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z ~445) .
  • IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and ether linkages (~1250 cm⁻¹) .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC for degradation products (e.g., hydrolysis of the amide bond in acidic/basic conditions) .
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in inert atmospheres for long-term stability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., FXa inhibition vs. off-target effects)?

  • Methodological Answer :

  • Assay standardization : Use purified human FXa in kinetic assays (e.g., chromogenic substrate S-2222) with controls for enzyme lot variability .
  • Selectivity profiling : Test against related serine proteases (thrombin, trypsin) to rule out off-target inhibition .
  • Data validation : Replicate studies in independent labs with identical compound batches (≥95% purity by HPLC) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s FXa inhibitory potency?

  • Methodological Answer :

  • Functional group modifications :
  • Replace the naphthalen-2-yloxy group with substituted aryl ethers to enhance binding to FXa’s S4 pocket .
  • Modify the piperidinone ring (e.g., introduce fluorine at C-3) to improve metabolic stability .
  • In silico modeling : Dock analogs into FXa’s active site (PDB: 1FJS) using AutoDock Vina to predict binding affinities .
  • In vitro validation : Test analogs in dose-response assays (IC50 determination) .

Q. What methodological approaches are recommended for analyzing crystallographic data of this compound?

  • Methodological Answer :

  • Crystallization : Use vapor diffusion with DCM/hexane mixtures. Optimize crystal growth via slow evaporation .
  • Data collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction.
  • Refinement : Use SHELXL for small-molecule refinement, applying restraints for disordered naphthalene moieties .

Key Research Challenges

  • Synthetic scalability : Multi-step synthesis limits large-scale production. Consider flow chemistry for intermediates .
  • Biological selectivity : Address off-target effects via prodrug strategies or targeted delivery systems .
  • Data reproducibility : Publish detailed synthetic protocols and analytical parameters to mitigate variability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。